2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one
Description
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one is a bicyclic pyrimidinone derivative characterized by a 5-nitro group at position 5 and a 2-methylpyrimidin-5-ylmethylamino substituent at position 2. This compound belongs to the nitropyrimidinone class, which is notable for its electron-deficient aromatic system, enabling diverse reactivity in nucleophilic substitution and reduction reactions . The presence of the nitro group enhances electrophilicity, while the methylpyrimidinylmethylamino side chain introduces steric and electronic effects that influence solubility and intermolecular interactions .
Key spectral data for structurally related nitropyrimidinones include:
Properties
CAS No. |
77961-32-1 |
|---|---|
Molecular Formula |
C10H10N6O3 |
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[(2-methylpyrimidin-5-yl)methylamino]-5-nitro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H10N6O3/c1-6-11-2-7(3-12-6)4-13-10-14-5-8(16(18)19)9(17)15-10/h2-3,5H,4H2,1H3,(H2,13,14,15,17) |
InChI Key |
ZKCGUSBZBJQXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=N1)CNC2=NC=C(C(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one typically involves multiple steps. One common method involves the C-allylation of 2-(acetylamino)-6-methyl-5-nitropyrimidin-4(3H)-one with 2-propenyl bromide . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and DNA interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA, leading to the disruption of cellular processes .
Comparison with Similar Compounds
Key Observations:
Substituent-Directed Hydrogen Bonding: The 2-methylpyrimidinylmethylamino group in the target compound introduces steric hindrance, reducing π-stacking compared to phenyl-substituted analogs like 2-Amino-3-methyl-6-[methyl(phenyl)amino]-5-nitropyrimidin-4(3H)-one . Amino groups at position 2 (e.g., in 2-Amino-6-(N-methylanilino)-5-nitropyrimidin-4(3H)-one) facilitate intermolecular N–H···O hydrogen bonds, forming 3D frameworks .
Electronic Effects: Electron-withdrawing groups (e.g., NO₂ at position 5) increase electrophilicity, making the C4 carbonyl more reactive toward nucleophiles . Alkoxy substituents (e.g., diethoxymethyl or dioxolanyl groups) improve solubility but may reduce thermal stability .
Physicochemical Properties
Biological Activity
The compound 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one (C10H10N6O3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores the various biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C10H10N6O3
- Molecular Weight: 246.23 g/mol
-
Chemical Structure:
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties against various strains of bacteria. For instance, it has been shown to have a minimum inhibitory concentration (MIC) of 16 µg/mL against Enterococcus faecalis and demonstrates varying efficacy against other Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Enterococcus faecalis | 16 |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Antifungal Activity
The compound also exhibits antifungal activity, particularly against Candida albicans. The MIC values for antifungal activity range from 16.69 to 78.23 µM, indicating moderate effectiveness.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Properties
Preliminary studies have suggested that 2-{[(2-Methylpyrimidin-5-yl)methyl]amino}-5-nitropyrimidin-4(3H)-one may possess anticancer properties. It has been evaluated against several cancer cell lines, including gastric adenocarcinoma (AGS) and HeLa cells, showing an IC50 value of approximately 53.02 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| AGS | 53.02 |
| HeLa | Not reported |
| HepG2 | Not reported |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within microbial cells and cancer cells. The presence of the nitro group is thought to enhance its reactivity and bioactivity, potentially leading to the inhibition of vital cellular processes.
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study demonstrated that derivatives of pyrimidine compounds, including this one, showed selective antibacterial activity with promising results against resistant strains.
- Anticancer Activity : In vitro studies have indicated that the compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups has been correlated with increased biological activity, emphasizing the importance of structural modifications in enhancing efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
